3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound that features a chloro group, a benzaldehyde moiety, and a dioxaborolane ring. This compound is significant in organic synthesis, particularly in reactions involving carbon-carbon bond formation. Its structure allows it to participate in various chemical transformations, making it valuable in both academic research and industrial applications.
This compound can be classified as a boronic ester due to the presence of the dioxaborolane group. It is derived from 3-chlorobenzaldehyde and is often utilized in cross-coupling reactions, specifically the Suzuki–Miyaura reaction. The unique combination of functional groups enhances its reactivity and versatility in synthetic chemistry.
The synthesis of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves several key steps:
The synthesis may employ various reagents and conditions to optimize yield and purity. For instance, using large-scale reactors with precise control over temperature and pressure can enhance production efficiency. Continuous flow chemistry is also a method used to improve reaction scalability.
The molecular formula for 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be represented as . The structure includes:
The specific structural features of this compound confer unique properties that facilitate its use in organic synthesis. The presence of the chloro group enhances electrophilicity at the carbon atoms adjacent to it.
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes several types of reactions:
These reactions are often conducted under controlled conditions to ensure high yields and selectivity. The choice of reagents and solvents can significantly impact the outcome of these transformations.
The primary mechanism by which 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects is through participation in metal-catalyzed cross-coupling reactions like the Suzuki–Miyaura reaction.
This mechanism highlights the utility of boronic esters in synthetic organic chemistry due to their ability to form stable complexes with transition metals.
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically appears as a colorless to pale yellow liquid or solid depending on its purity and storage conditions.
The compound is characterized by:
These properties make it suitable for various applications in organic synthesis.
This compound is widely used in:
The synthesis of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde through direct functionalization of halogenated benzaldehyde precursors leverages established organoboron chemistry while addressing the specific challenges posed by the aldehyde functionality. Two principal methodologies dominate this approach: directed ortho-metalation followed by borylation and transition-metal-free borylation using alkali metal bases. The presence of the aldehyde group necessitates careful consideration of protecting group strategies or the use of mild conditions to prevent undesired side reactions such as aldol condensation or reduction [6] [9].
The lithiation-borylation sequence begins with regioselective halogen-metal exchange on 3,5-dibromobenzaldehyde or directed ortho-metalation of 3-chloro-5-bromobenzaldehyde. At temperatures maintained between -78°C and -40°C, treatment with n-butyllithium generates the aryllithium intermediate, which subsequently reacts with trialkyl borates (typically B(OMe)₃ or B(OiPr)₃). Acidic workup liberates the boronic acid, which undergoes esterification with pinacol under dehydrative conditions (azeotropic removal of water with toluene) to afford the protected boronic ester. This method yields approximately 65-78% isolated product but requires stringent temperature control to minimize aldehyde degradation [1].
Alternatively, Miyaura borylation employs palladium catalysis for the direct borylation of halogenated benzaldehydes. Using bis(pinacolato)diboron (B₂pin₂) as the boron source, Pd(dppf)Cl₂ catalyst (3-5 mol%), and potassium acetate base in dimethylformamide at 80-90°C, 3-chloro-5-bromobenzaldehyde undergoes selective borylation at the bromine position. The reaction tolerates the aldehyde functionality without protection, achieving 70-85% yields after 12-18 hours. Key advantages include superior functional group tolerance and preservation of the chlorine substituent for subsequent transformations [1] [6].
Table 1: Comparison of Direct Functionalization Approaches for Boronic Ester Installation
Method | Reagents & Conditions | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|
Lithiation-Borylation | n-BuLi, B(OMe)₃, -78°C; then pinacol, toluene reflux | 65-78% | No catalyst required | Low-temperature sensitivity; aldehyde protection often needed |
Miyaura Borylation | Pd(dppf)Cl₂ (5 mol%), B₂pin₂, KOAc, DMF, 80-90°C, 12-18h | 70-85% | Preserves chlorine substituent; no protection required | Catalyst cost; potential homocoupling side products |
Palladium-catalyzed cross-coupling has emerged as the most efficient methodology for installing boronic ester functionalities onto aromatic systems, offering superior regiocontrol and functional group compatibility compared to direct metalation approaches. The synthesis of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically employs the Miyaura borylation reaction, where a halogenated precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). This transformation capitalizes on the differential reactivity of halogen substituents, with bromine demonstrating optimal reactivity while preserving the chlorine for downstream applications [1] [10].
The catalytic cycle initiates with oxidative addition of 3-chloro-5-bromobenzaldehyde to the palladium(0) catalyst, preferentially cleaving the carbon-bromine bond due to its lower dissociation energy compared to carbon-chlorine. Transmetalation with the diboron reagent follows, facilitated by activation with acetate base, which generates an intermediate trialkylborate species. Reductive elimination releases the boronate product while regenerating the palladium(0) catalyst. Critical to success is the exclusion of oxygen and moisture to prevent catalyst deactivation and boronic ester hydrolysis [1] [4].
Catalyst selection significantly influences reaction efficiency. While Pd(dppf)Cl₂ remains widely employed for its stability and effectiveness (5 mol% loading), recent studies demonstrate superior performance with palladium precatalysts bearing bulky electron-rich ligands. XPhos-Pd-G3 and SPhos-Pd-G3 catalysts enable efficient borylation at reduced loadings (1-2 mol%) and lower temperatures (60-70°C), minimizing aldehyde degradation and proto-deborylation side reactions. These catalysts exhibit enhanced resistance to inhibition by the aldehyde functionality, providing yields exceeding 90% in optimized systems [1] [4].
Table 2: Optimization Parameters for Palladium-Catalyzed Boronate Installation
Parameter | Standard Conditions | Optimized Conditions | Impact on Reaction Efficiency |
---|---|---|---|
Catalyst | Pd(dppf)Cl₂ (5 mol%) | XPhos-Pd-G3 (1-2 mol%) | Increased turnover number; reduced side products |
Ligand System | None (bidentate in Pd complex) | SPhos (bidentate not required) | Enhanced transmetalation rate |
Temperature | 80-90°C | 60-70°C | Reduced aldehyde degradation |
Boron Source | B₂pin₂ (1.2 equiv) | B₂pin₂ (1.05 equiv) | Cost reduction; simplified purification |
Solvent | Dimethylformamide | Tetrahydrofuran/water (10:1) | Improved mass transfer; reduced side reactions |
Solvent optimization reveals that dimethylformamide provides effective solubilization but may promote aldehyde decomposition at elevated temperatures. Mixed solvent systems such as tetrahydrofuran/water (10:1) maintain substrate solubility while stabilizing the aldehyde group, particularly when operating at reduced temperatures. The inclusion of water (<10% v/v) facilitates base solubility without compromising boronic ester stability. These optimizations collectively enable large-scale production with reduced catalyst loadings and improved impurity profiles, critical for pharmaceutical applications requiring high chemical purity [4] [7].
Transitioning from laboratory-scale synthesis to industrial production necessitates addressing critical engineering challenges, including heat transfer limitations, mass transfer inefficiencies, exotherm management, and environmental health and safety considerations. During kilogram-scale production of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, the Miyaura borylation exhibits a significant exotherm (>100 kJ/mol) that requires meticulous thermal control to prevent runaway reactions and catalyst decomposition. Traditional batch reactors face inherent limitations due to declining surface-to-volume ratios upon scale-up (from 100 m²/m³ at lab scale to 5 m²/m³ at production scale), dramatically reducing heat removal efficiency [2] [7].
Solvent selection profoundly impacts process safety and sustainability. Dimethylformamide, while effective for small-scale reactions, presents difficulties in removal during workup and contributes to waste management challenges at scale. Alternative solvent systems demonstrate improved process metrics:
These solvent optimizations reduce the E-factor (kg waste/kg product) from >50 in initial processes to <15 in optimized large-scale production, significantly improving process greenness [7].
Base stoichiometry optimization minimizes protodeborylation, a major side reaction where the aryl boronate undergoes hydrolysis or transmetalation before esterification. Controlled addition of potassium acetate (1.8 equivalents rather than 3.0 equivalents) suppresses this pathway while maintaining sufficient basicity for diboron activation. Implementing stepwise reagent addition protocols—where the palladium catalyst is introduced after pre-mixing the substrate and base—prevents catalyst deactivation by free acid impurities, enhancing catalyst turnover number by 40-60%. These modifications collectively improve isolated yields to 85-90% on multi-kilogram scale while reducing palladium residues to <10 ppm, meeting stringent pharmaceutical intermediate specifications [7].
Continuous flow chemistry offers transformative advantages for synthesizing boronic ester compounds by overcoming inherent limitations of batch processing. The synthesis of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde benefits from flow technology through precise residence time control, enhanced heat transfer efficiency, and improved mass transfer characteristics. Flow reactors maintain high surface-to-volume ratios (typically >1000 m²/m³) regardless of production scale, enabling instantaneous temperature control even for highly exothermic borylation reactions. This thermal management capability prevents localized hot spots that degrade sensitive aldehyde functionalities and cause catalyst decomposition in batch reactors [2] [5] [8].
A representative flow process integrates three sequential operations:
This integrated system achieves 95% conversion with residence times under 15 minutes—a dramatic reduction from the 12-18 hours required in batch reactors. The continuous extraction and subsequent distillation yield the product with >99% purity and residual palladium below 5 ppm, meeting pharmaceutical intermediate specifications without chromatography [5] [8].
Scale-up strategies for continuous production employ numbering-up rather than traditional equipment sizing. Multiple reactor modules operate in parallel with identical fluid dynamics and thermal profiles to laboratory-scale units, eliminating performance deviations during scale-up. A production-scale system might incorporate 50 reactor channels producing 1 kg/day each, collectively achieving 50 kg/day capacity. This approach maintains the surface-to-volume ratio (1000 m²/m³) and mixing efficiency (Reynolds number >2000) of laboratory systems while increasing throughput. Computational fluid dynamics modeling confirms uniform flow distribution across parallel channels, with less than 5% deviation in residence time between channels [2] [5].
Table 3: Continuous Flow System Components for Boronic Ester Synthesis
Module | Component Type | Function | Key Operational Parameters |
---|---|---|---|
Pre-mixing | T-mixer with ultrasonic activation | Dissolution and degassing of reagents | Temperature 50°C; ultrasonic frequency 40 kHz |
Reaction | Hastelloy tubular reactor | Controlled residence time at reaction temperature | ID 1.0 mm; length 20 m; temperature 75±0.5°C |
Catalyst introduction | Multilaminar static mixer | Precise catalyst/substrate mixing | Mixing time <100 ms |
Quench | Counter-current mixer | Acidification and palladium precipitation | pH control 4.0-4.5; residence time 60 s |
Separation | Membrane-based separator | Continuous phase separation | Throughput 10 L/h; separation efficiency >99% |
Process intensification through continuous flow significantly enhances sustainability metrics. The solvent volume decreases by 80% compared to batch processes, primarily by eliminating dilution requirements for exotherm management. Reduced reaction times and integrated solvent recovery lower energy consumption by 65%, while the contained system minimizes operator exposure to hazardous reagents. Productivity metrics (kg product/m³ reactor volume/day) increase 100-fold over batch synthesis due to the elimination of downtime between batches and the continuous nature of product isolation. These advantages establish flow chemistry as the preferred manufacturing technology for advanced synthetic intermediates like 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, particularly in regulated industries requiring stringent quality control and rapid scale-up [5] [8].
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